N-Methylthiourea

Corrosion Science Acid Corrosion Inhibition Electrochemical Analysis

N-Methylthiourea (MTU) is the research-grade choice for applications where unsubstituted thiourea fails. Its single methyl group ensures robust physico-chemical adsorption on mild steel in phosphoric acid, making it the preferred inhibitor for acid cleaning and pickling baths. As a precursor for thiohydantoins and urease inhibitors, it enables precise SAR studies. A validated HPLC method guarantees analytical control. Procure ≥98% purity to meet your specifications.

Molecular Formula C2H6N2S
Molecular Weight 90.15 g/mol
CAS No. 598-52-7
Cat. No. B147249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylthiourea
CAS598-52-7
Synonyms1-methylthiourea
N-methylthiourea
Molecular FormulaC2H6N2S
Molecular Weight90.15 g/mol
Structural Identifiers
SMILESCNC(=S)N
InChIInChI=1S/C2H6N2S/c1-4-2(3)5/h1H3,(H3,3,4,5)
InChIKeyKQJQICVXLJTWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylthiourea (CAS 598-52-7) for Procurement: Thiourea Class Overview and Core Specifications


N-Methylthiourea (MTU) is an organosulfur compound classified as a thiourea derivative [1]. It is distinguished by a single methyl substitution on one nitrogen atom of the thiourea backbone, as verified by its CHEBI ID: CHEBI:188347 [1]. Physicochemically, MTU is a white to light yellow crystalline powder with a melting point of 118-121 °C, exhibiting high solubility in water and ethanol but low solubility in ether . This baseline substitution imparts specific properties that are critical for its functional differentiation in specialized applications, making it a targeted procurement item rather than a generic thiourea analog.

Why N-Methylthiourea (MTU) Cannot Be Substituted with Thiourea (TU) or Other Analogs in Critical Applications


Generic substitution of MTU with unsubstituted thiourea (TU) or other N-substituted analogs often leads to significant performance deficits or mechanistic incompatibilities [1]. While the thiourea core provides a functional group, the single methyl substitution in MTU fundamentally alters its electron density, lipophilicity, and molecular recognition, which translates into measurable differences in adsorption mechanisms and inhibitory potency [1][2]. For instance, in corrosion science, this substitution shifts the adsorption mechanism from purely chemical to physico-chemical, enhancing performance in specific acidic environments [2]. Similarly, the methyl group confers a distinct toxicity profile and metabolic fate, which is critical for applications involving biological systems or analytical method development [1]. The following quantitative evidence demonstrates that these are not interchangeable compounds; selecting the specific N-methylated derivative is a prerequisite for achieving the desired experimental or industrial outcome.

Quantitative Differentiation Evidence: N-Methylthiourea vs. Thiourea and Other Analogs


Superior Corrosion Inhibition Efficacy of MTU over Thiourea (TU) in Phosphoric Acid for Mild Steel

In a direct comparative study using potentiodynamic polarization and electrochemical impedance spectroscopy, N-Methylthiourea (MTU) demonstrated significantly higher corrosion inhibition efficiency than unsubstituted thiourea (TU) on mild steel in 0.5 M H3PO4 [1]. The study revealed that MTU's superior performance is linked to a mixed-type inhibition mechanism and a physico-chemical adsorption process, whereas TU's action is limited to a purely chemical adsorption mechanism under identical conditions [1].

Corrosion Science Acid Corrosion Inhibition Electrochemical Analysis

Enhanced Antimicrobial Synergistic Activity of MTU Compared to Methylurea

A classic study on sulfonamide synergy evaluated the activity of urea and thiourea derivatives against bacterial growth in vitro [1]. The research demonstrated that replacing the carbonyl oxygen (=O) in methylurea with a sulfur atom (=S) to form methylthiourea (MTU) converts an inactive compound into an active synergist [1]. Specifically, while methylurea was inactive at a concentration of 480 mg/100 mL, its isosteric replacement, MTU, exhibited synergistic antimicrobial activity at approximately 128 mg/100 mL [1].

Antimicrobial Synergism Sulfonamide Potentiation Bacterial Inhibition

Baseline Urease Inhibitory Potency of Thiourea (TU) as a Reference for Future MTU Analogs

While direct IC50 data for MTU on urease was not found, multiple studies firmly establish the inhibitory potency of its parent compound, thiourea (TU), providing a crucial baseline for the development and benchmarking of more potent N-substituted analogs like MTU. One study reports an IC50 for thiourea of 3.67 μM [1], and another reports a value of 21.00 ± 0.11 μM against Jack bean urease. These values serve as the reference point for structure-activity relationship (SAR) studies that aim to improve inhibitory potential through N-methylation or other substitutions [1].

Urease Inhibition Agricultural Chemistry Enzyme Assay

Differential Corrosion Inhibition Performance in Nitric Acid: MTU vs. N-Allyl and N-Propyl Thiourea

A comparative study of three N-substituted thiourea derivatives—N-methyl thiourea (MTU), N-propyl thiourea (PTU), and N-allyl thiourea (ATU)—on iron corrosion in 1.0 M HNO3 revealed a clear efficiency hierarchy [1]. Among the three, ATU was the most effective inhibitor, while MTU was the least effective, as determined by weight loss, Tafel polarization, and electrochemical impedance spectroscopy [1]. This study quantifies the performance trade-off for different alkyl substituents, with the small methyl group providing lower protection than the propyl and allyl chains in this specific acidic environment [1].

Corrosion Science Nitric Acid Inhibition Thiourea Derivatives

Validated Reverse-Phase HPLC Method for N-Methylthiourea Purity and Impurity Analysis

A scalable reverse-phase HPLC method using a Newcrom R1 column has been specifically validated for the separation and analysis of N-Methylthiourea [1]. The method employs a simple mobile phase consisting of acetonitrile, water, and phosphoric acid (with formic acid as a MS-compatible alternative), enabling its use in routine quality control, impurity profiling, and preparative purification [1]. This established protocol is suitable for pharmacokinetic studies and can be adapted for UPLC with smaller 3 µm particle columns for faster analysis [1].

Analytical Chemistry HPLC Method Quality Control

Defined Toxicological Profile for Risk Assessment and Safe Handling

N-Methylthiourea possesses a well-characterized toxicological profile, which is a key differentiator for procurement in terms of risk assessment and handling requirements. The acute oral LD50 in rats is reported as 50 mg/kg, classifying it as highly toxic if swallowed . In contrast, the intraperitoneal LD50 in rats is 1850 mg/kg, indicating moderate toxicity by that route . It is also documented as an experimental teratogen . These specific quantitative endpoints are essential for designing safe laboratory protocols and for regulatory compliance, as they are distinct from the profiles of less toxic analogs.

Toxicology Safety Data Occupational Health

Recommended Application Scenarios for N-Methylthiourea (MTU) Based on Quantitative Evidence


Corrosion Inhibition in Phosphoric Acid-Based Industrial Cleaning and Pickling

Based on direct comparative evidence [1], N-Methylthiourea is the preferred thiourea-based inhibitor for protecting mild steel infrastructure in environments containing phosphoric acid. Its superior performance over unsubstituted thiourea, driven by a more effective physico-chemical adsorption mechanism [1], makes it a critical procurement item for industrial chemical suppliers and engineers formulating acid cleaning solutions, metal pickling baths, or corrosion inhibitor packages for H3PO4 systems.

Synthetic Intermediate for Urease Inhibitors and Bioactive Heterocycles

As established by the class-level inference [1][2], the thiourea core is a validated starting point for developing potent urease inhibitors. N-Methylthiourea serves as an ideal precursor for synthesizing methylated thiourea derivatives and heterocyclic compounds (like thiohydantoins) for medicinal chemistry and agricultural research. Procurement is justified for laboratories focused on structure-activity relationship (SAR) studies aiming to enhance the baseline urease inhibition of thiourea (IC50 = 3.67-21.00 μM [1][2]) for applications targeting H. pylori or nitrogen fertilizer efficiency.

Quality Control and Pharmacokinetic Studies Requiring Validated Analytical Protocols

For analytical chemistry labs and pharmaceutical quality control departments, the existence of a validated reverse-phase HPLC method for N-Methylthiourea [1] is a strong justification for its selection. This method provides a clear, scalable path for analyzing purity, isolating impurities, and quantifying the compound in complex matrices [1]. This reduces method development time and ensures regulatory compliance, making MTU a practical choice over less analytically characterized analogs.

Benchmark Compound in Nitric Acid Corrosion Studies

Conversely, evidence from nitric acid environments [1] demonstrates that MTU is not the optimal choice for all applications. Researchers studying corrosion in nitric acid solutions should procure N-Methylthiourea as a negative control or baseline comparator. Its established lower efficiency relative to N-allyl and N-propyl thiourea [1] makes it a valuable reference compound for calibrating assays and highlighting the superior performance of other derivatives, ensuring experimental rigor and accurate SAR interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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